trans-4-Fluorocyclohexanecarboxylic Acid
Description
trans-4-Fluorocyclohexanecarboxylic acid (FC, C₇H₁₀FO₂; molar mass 158.15 g/mol) is a fluorinated cyclohexane derivative with a carboxylic acid group at the 1-position and a fluorine atom at the trans-4-position. This compound has garnered attention in medicinal chemistry, particularly as a precursor for radiolabeled tracers in positron emission tomography (PET) imaging. FC is used to synthesize ligands targeting serotonin 5-HT₁A receptors, such as [¹⁸F]FCWAY, which demonstrates high specific binding ratios in brain regions like the hippocampus and cortex . Its fluorine atom enhances metabolic stability and enables F-18 radiolabeling, making it advantageous for neuroimaging studies compared to carbon-11 analogs .
Structure
3D Structure
Properties
IUPAC Name |
4-fluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDEBKXOXPBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-41-3 | |
| Record name | 4-fluorocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation Conditions
-
Catalyst : Ruthenium or palladium on carbon (5% loading) accelerates aromatic ring saturation. Ruthenium-based catalysts exhibit higher selectivity for cis isomer formation.
-
Solvent : Aqueous systems (e.g., water or methanol-water mixtures) prevent decarboxylation.
-
Temperature and Pressure : Reactions proceed at 80–150°C under 1–3 MPa hydrogen pressure.
Example Procedure :
-
4-Fluorobenzoic acid (10 kg), water (30 L), and 5% Ru/C (0.3 kg) are loaded into a 50 L autoclave.
-
After purging with nitrogen and hydrogen, the mixture is heated to 120°C under 1 MPa H₂ until hydrogen uptake ceases (~24 hours).
-
Post-reaction, the catalyst is filtered, and the solvent is evaporated to yield a cis/trans isomer mixture (typically 60:40 ratio).
Table 1 : Hydrogenation Outcomes with Different Catalysts
| Catalyst | Temperature (°C) | cis:trans Ratio | Yield (%) |
|---|---|---|---|
| 5% Ru/C | 120 | 60:40 | 85 |
| 5% Pd/C | 100 | 55:45 | 78 |
Isomerization of cis-4-Fluorocyclohexanecarboxylic Acid
The trans isomer is preferentially isolated via base-catalyzed isomerization, leveraging the thermodynamic stability of the trans configuration. Sodium alkoxides in alcoholic solvents drive equilibrium toward the trans form.
Isomerization Protocol
-
Base : Sodium methoxide (0.5–1.0 eq) in methanol or ethanol.
-
Conditions : Reflux (60–80°C) for 3–5 hours achieves >90% trans content.
-
Workup : Acidification with HCl (pH 2) precipitates the crude product, which is recrystallized from ethyl acetate/petroleum ether (1:1).
Mechanistic Insight :
The alkoxide deprotonates the carboxylic acid, enabling chair flip interconversion between cis and trans isomers. The trans isomer’s equatorial fluorine minimizes steric hindrance, favoring its formation.
Radical Decarboxylative Fluorination
Emerging methods employ radical chemistry for C–F bond formation. Silver-catalyzed decarboxylation of 4-iodocyclohexanecarboxylic acid in the presence of Selectfluor® achieves moderate yields (50–60%) but requires further optimization for industrial scalability.
Key Steps :
-
Iodination : 4-Iodocyclohexanecarboxylic acid is prepared via Hunsdiecker reaction.
-
Radical Initiation : AgNO₃ (10 mol%) generates cyclohexyl radicals under UV light.
-
Fluorination : Selectfluor® traps radicals, yielding the trans isomer preferentially.
Crystallization and Purification Strategies
Recrystallization critically determines final isomer purity. Ethyl acetate/petroleum ether (1:1) efficiently removes cis contaminants due to differential solubility.
Optimized Recrystallization :
-
Solvent Ratio : 4:1 (v/w) solvent-to-crude product ratio.
-
Temperature Gradient : Dissolution at 80°C followed by slow cooling to 0°C maximizes crystal yield.
Table 2 : Purity Enhancement via Recrystallization
| Recrystallization Cycle | trans Isomer Purity (%) |
|---|---|
| 1 | 90 |
| 2 | 98 |
| 3 | 99.5 |
Industrial-Scale Considerations
The hydrogenation-isomerization route (Section 1–2) is most viable for bulk production, offering:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in a polar aprotic solvent.
Major Products:
- Oxidation of trans-4-Fluorocyclohexanecarboxylic Acid typically yields cyclohexanone derivatives.
- Reduction reactions produce cyclohexanol derivatives.
- Substitution reactions result in various substituted cyclohexanecarboxylic acids depending on the nucleophile used.
Scientific Research Applications
Synthesis Applications
Trans-4-FCHA is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a crucial role in:
- Synthesis of Amino Acids : It can be transformed into other amino acids through various chemical reactions, making it valuable in peptide synthesis. For instance, derivatives such as trans-4-(aminomethyl)cyclohexanecarboxylic acid (T-AMCHA) have demonstrated efficacy as anti-fibrinolytic agents .
- Pharmaceutical Intermediates : The compound is used in the preparation of optically active compounds that are essential for drug development. For example, it is involved in synthesizing Janus kinase inhibitors and other active pharmaceutical ingredients (APIs) that target inflammatory diseases .
Therapeutic Applications
Trans-4-FCHA has shown promise in several therapeutic areas:
- Anti-Fibrinolytic Activity : As a derivative, T-AMCHA has been studied for its ability to accelerate barrier recovery and prevent epidermal hyperplasia, indicating potential applications in wound healing and dermatological treatments .
- Anticancer Properties : Research indicates that derivatives of trans-4-FCHA may enhance the efficacy of established chemotherapeutic agents like daunorubicin and doxorubicin by acting as substituents that improve their pharmacological profiles .
Case Study 1: Synthesis of Janus Kinase Inhibitors
A study highlighted the use of trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid for synthesizing Janus kinase inhibitors. The process demonstrated high yields and selectivity for the trans-isomer, essential for the desired biological activity. The synthesis involved a one-pot reaction that maintained a trans/cis ratio exceeding 75% .
Case Study 2: Development of Anti-Fibrinolytic Agents
Research on T-AMCHA revealed its effectiveness in inhibiting plasmin-induced fibrinolysis, showcasing its potential application in treating hemorrhagic diseases and managing abnormal bleeding during surgical procedures. Clinical evaluations indicated significant improvements in recovery times and reduced complications associated with fibrinolysis .
Mechanism of Action
The mechanism by which trans-4-Fluorocyclohexanecarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s binding affinity and specificity, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares FC with structurally related cyclohexanecarboxylic acid derivatives:
Key Observations :
- Fluorine vs. Hydroxyl : FC’s fluorine atom provides electronegativity without the hydrogen-bonding capacity of hydroxyl groups, reducing polarity and enhancing blood-brain barrier penetration compared to hydroxy analogs .
- Fluorine vs.
- Aromatic Derivatives : 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (C₁₃H₁₅ClO₂) exhibits stronger hydrophobic interactions due to its aromatic ring, leading to higher melting points and distinct crystallinity .
Structural and Crystallographic Insights
- Conformational Analysis: X-ray crystallography of related compounds (e.g., trans-4-(phenoxymethyl)cyclohexanecarboxylic acid) confirms a chair conformation for the cyclohexane ring, with average C–C bond lengths of 1.517 Å and bond angles of 110.9°, consistent with FC’s expected geometry .
- Substituent Orientation : The trans-4 configuration of fluorine minimizes steric hindrance with the carboxylic acid group, optimizing ligand-receptor interactions compared to cis isomers .
Biological Activity
trans-4-Fluorocyclohexanecarboxylic acid (trans-4-FCHA) is a fluorinated derivative of cyclohexanecarboxylic acid, characterized by the presence of a fluorine atom at the fourth carbon position of the cyclohexane ring. This compound has garnered interest in various biological applications, particularly in the field of pharmacology and radiochemistry, due to its potential interactions with biological targets.
The molecular formula of trans-4-FCHA is C₇H₁₁FO₂. Its unique structure imparts distinct chemical properties that influence its biological activity. The synthesis often involves hydrofluoric acid-catalyzed reactions, facilitating the introduction of the fluorine atom while maintaining high yield and purity.
The biological activity of trans-4-FCHA is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The presence of fluorine enhances the compound's binding affinity and specificity, which can alter its pharmacological effects. For instance, studies have shown that trans-4-FCHA can influence serotonin receptor activity, particularly the 5-HT1A receptor, which is critical in various neurological processes .
1. Serotonin Receptor Modulation
Trans-4-FCHA has been investigated as a radiolabeled ligand for PET imaging studies focusing on serotonin 5-HT1A receptors. Its analogs have demonstrated significant potential in visualizing receptor distribution in the brain, which is crucial for understanding psychiatric disorders .
2. Impact on Drug Metabolism
Research indicates that trans-4-FCHA can affect drug metabolism pathways. For example, it has been shown to influence the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism and toxicity . This interaction may lead to altered pharmacokinetics of co-administered drugs.
3. Case Studies
Several studies have highlighted the utility of trans-4-FCHA in clinical settings:
- PET Imaging Study : A study involving patients with temporal lobe epilepsy utilized trans-4-FCHA labeled with fluorine-18 ([18F]FCWAY) to assess serotonin receptor binding pre- and post-surgery. Results indicated that changes in receptor binding correlated with surgical outcomes, suggesting its potential as a predictive biomarker .
- Disulfiram Interaction : Another case study demonstrated that disulfiram could inhibit the defluorination of [18F]FCWAY, leading to improved imaging quality by reducing radioactivity accumulation in non-target areas such as the skull .
Research Findings Summary
| Study Focus | Key Findings |
|---|---|
| PET Imaging and Serotonin Receptors | Trans-4-FCHA analogs effectively visualize 5-HT1A receptors; changes correlate with clinical outcomes. |
| Drug Metabolism | Influences cytochrome P450 activity, impacting drug pharmacokinetics. |
| Disulfiram Interaction | Reduces defluorination effects, enhancing imaging accuracy in PET studies. |
Q & A
Q. What is the role of the fluorine substituent in trans-4-fluorocyclohexanecarboxylic acid (FC) for receptor targeting in neuroimaging?
The fluorine atom at the trans-4 position enhances binding specificity to serotonin 5-HT1A receptors by modulating electronic and steric interactions. In fluorinated derivatives of WAY 100635, FC demonstrated higher specific binding ratios (e.g., hippocampus/cerebellum ratio of 17.2) compared to benzoic acid analogs, attributed to improved metabolic stability and reduced off-target interactions . Methodologically, receptor affinity is assessed via in vitro autoradiography and in vivo blocking experiments with cold competitors (e.g., 200 nmol of WAY 100635 reduced H/Cb-1 to 0.6) .
Q. How does the stereochemistry (trans vs. cis) of fluorocyclohexanecarboxylic acids influence their pharmacokinetic properties?
The trans configuration optimizes metabolic stability by reducing steric hindrance in enzymatic degradation pathways. For instance, [<sup>18</sup>F]FCWAY ([<sup>18</sup>F]4d) exhibited a brain biological half-life of ~41 min, comparable to [<sup>11</sup>C]WAY 100635, whereas cis-configured analogs showed faster clearance due to increased susceptibility to esterase activity . Analytical methods include HPLC for metabolite profiling and compartmental modeling to calculate biological half-lives .
Q. What synthetic routes are used to prepare this compound?
FC is synthesized via nucleophilic fluorination of a cyclohexene precursor followed by oxidation. Evidence from fluorinated WAY 100635 derivatives highlights the use of this compound (FC, 2d) as a key intermediate, with purification via column chromatography and structural validation by <sup>19</sup>F NMR . Yield optimization often involves adjusting reaction temperatures (e.g., −78°C for fluorination steps) .
Advanced Research Questions
Q. How can researchers resolve contradictions in blood vs. brain pharmacokinetic data for FC-based radiotracers?
Discrepancies arise from differential metabolite formation in blood vs. brain. For [<sup>18</sup>F]FCWAY, metabolite-corrected blood half-life (29 min) was shorter than brain half-life (41 min), suggesting rapid peripheral metabolism. Methodological solutions include arterial blood sampling with HPLC-based metabolite analysis and compartmental modeling to decouple parent tracer kinetics from metabolites . Advanced statistical tools like differential uptake ratio (DUR) calculations correlate receptor density (via autoradiography) with in vivo binding data (R > 0.97) .
Q. What experimental design considerations are critical for optimizing FC-derived radiotracers' signal-to-noise ratio?
Key factors include:
- Radiolabeling efficiency : Use of <sup>18</sup>F isotope with high molar activity (>50 GBq/µmol) to minimize non-specific binding.
- Blocking studies : Co-injection of 4a (WAY 100635) at 50–200 nmol doses to validate receptor-specific uptake.
- Temporal resolution : Dynamic PET imaging protocols (0–120 min post-injection) to capture early washout phases and equilibrium binding . Contradictions in specific binding ratios (e.g., [<sup>18</sup>F]4b vs. [<sup>18</sup>F]4d) are resolved by normalizing to cerebellum uptake (receptor-poor region) .
Q. How do structural modifications of FC impact its utility in multi-target tracer development?
Substitution at the cyclohexane ring (e.g., 4,4-difluoro or methyl groups) alters lipophilicity (logP) and blood-brain barrier permeability. For example, 4,4-difluorocyclohexanecarboxylic acid derivatives show enhanced metabolic stability but reduced receptor affinity due to increased steric bulk . Methodologically, comparative structure-activity relationship (SAR) studies use in silico docking (e.g., AutoDock Vina) paired with in vitro binding assays (Ki determinations) .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing contradictory biodistribution data across FC analogs?
Multivariate regression models (e.g., partial least squares) can account for variables like logP, molecular weight, and hydrogen-bonding capacity. For example, the correlation between DUR and receptor density (R > 0.97) in rat brain regions validates tracer specificity despite inter-animal variability . Contradictions in blood clearance rates are addressed via bootstrapping to estimate confidence intervals for half-life parameters .
Q. How can researchers validate FC’s metabolic stability in preclinical models?
- In vitro : Liver microsomal assays with LC-MS/MS to quantify parent compound degradation.
- In vivo : Metabolite profiling of plasma and brain homogenates at multiple time points (e.g., 5, 30, 60 min post-injection). FC derivatives showed <10% defluorination in rats, unlike nitro-substituted analogs .
Safety and Handling
Q. What safety protocols are essential when handling FC and its derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
